molecular formula C17H19N3O5 B5806202 2-(5-methyl-2-propan-2-ylphenoxy)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide

2-(5-methyl-2-propan-2-ylphenoxy)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide

Cat. No.: B5806202
M. Wt: 345.3 g/mol
InChI Key: LMVXQQKACBZWLS-GIJQJNRQSA-N
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Description

2-(5-methyl-2-propan-2-ylphenoxy)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide is a synthetic organic compound with potential applications in various scientific fields. It is characterized by its complex structure, which includes a phenoxyacetamide moiety and a nitrofuran group. This compound is of interest due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-2-propan-2-ylphenoxy)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the phenoxyacetamide moiety: This can be achieved by reacting 5-methyl-2-propan-2-ylphenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(5-methyl-2-propan-2-ylphenoxy)acetyl chloride. This intermediate is then reacted with ammonia or an amine to form the corresponding acetamide.

    Introduction of the nitrofuran group: The nitrofuran moiety can be introduced by reacting the acetamide intermediate with 5-nitrofuran-2-carbaldehyde in the presence of a suitable catalyst, such as piperidine, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-2-propan-2-ylphenoxy)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrofuran group can be oxidized to form nitro derivatives.

    Reduction: The nitrofuran group can also be reduced to form amino derivatives.

    Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted phenoxyacetamide derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activities make it a candidate for drug discovery and development.

    Medicine: It may have therapeutic potential due to its unique chemical structure and biological activities.

    Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(5-methyl-2-propan-2-ylphenoxy)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the nitrofuran group. This group is known to undergo redox cycling, generating reactive oxygen species that can cause cellular damage or modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(5-methyl-2-propan-2-ylphenoxy)acetamide: Lacks the nitrofuran group, making it less reactive.

    N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide: Lacks the phenoxyacetamide moiety, affecting its overall chemical properties.

Uniqueness

2-(5-methyl-2-propan-2-ylphenoxy)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide is unique due to the combination of the phenoxyacetamide and nitrofuran groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-(5-methyl-2-propan-2-ylphenoxy)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5/c1-11(2)14-6-4-12(3)8-15(14)24-10-16(21)19-18-9-13-5-7-17(25-13)20(22)23/h4-9,11H,10H2,1-3H3,(H,19,21)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVXQQKACBZWLS-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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